ETP-46464, also known as ETP-46464, is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. [] ATR is a serine/threonine-specific protein kinase that plays a crucial role in the DNA damage response (DDR) pathway. [, ] ETP-46464 is a valuable tool in scientific research for investigating the role of ATR in various cellular processes, particularly DNA repair mechanisms and cancer cell survival. [, , , ]
Mechanism of Action
ETP-46464 acts by selectively inhibiting ATR kinase activity. [, ] ATR is activated in response to DNA damage, particularly single-strand DNA breaks, and initiates a signaling cascade that halts cell cycle progression and facilitates DNA repair. [, ] By inhibiting ATR, ETP-46464 disrupts this DNA damage response, leading to increased sensitivity to DNA-damaging agents like cisplatin and ionizing radiation. [, , , ] This mechanism makes ETP-46464 a potential candidate for combination therapy with existing cancer treatments.
Cancer Research:
Sensitizing cancer cells to chemotherapy: ETP-46464 has shown promising results in sensitizing various cancer cells, including ovarian, endometrial, and cervical cancer cells, to cisplatin treatment. [, ] This suggests its potential as an adjuvant therapy to enhance the efficacy of platinum-based chemotherapies.
Enhancing radiosensitivity: Studies demonstrate that ETP-46464 increases the sensitivity of gynecological cancer cells to ionizing radiation, highlighting its potential application in improving radiotherapy outcomes. []
Targeting specific cancer subtypes: ETP-46464 demonstrates efficacy in suppressing tumor growth in BRCA2-deficient pancreatic and ovarian cancer models, highlighting its potential for treating cancers with specific DNA repair deficiencies. [] Research also suggests its effectiveness against PARP inhibitor-resistant cancers. []
Investigating Viral Infections:
Understanding viral manipulation of host cell machinery: ETP-46464 has been used to study the mechanisms by which Simian Virus 40 Large T antigen induces interferon-stimulated genes through the ATR kinase pathway. [, ] This highlights its application in understanding viral interactions with host cell signaling pathways.
Protecting Ovarian Reserve:
Mitigating chemotherapy-induced ovarian damage: Research suggests that ETP-46464 can protect primordial germ cells in the ovarian reserve from cyclophosphamide-induced apoptosis. [] This indicates its potential application in mitigating the risk of premature ovarian insufficiency caused by chemotherapy.
Related Compounds
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug that acts by damaging DNA, inducing DNA crosslinks that stall replication forks and ultimately lead to cell death. []
Relevance: ETP-46464 has been shown to enhance the sensitivity of various cancer cells to cisplatin treatment. [, , ] This suggests that inhibiting ATR kinase, the target of ETP-46464, disrupts DNA repair mechanisms and enhances the cytotoxic effects of cisplatin.
KU55933
Compound Description: KU55933 is a selective inhibitor of ATM (Ataxia Telangiectasia Mutated) kinase, another key DNA damage response protein kinase. [, ]
Relevance: Unlike ETP-46464, which targets ATR, KU55933 did not significantly sensitize gynecologic cancer cells to cisplatin. [] This suggests a specific role for ATR, but not ATM, in the DNA repair mechanisms targeted by ETP-46464 to enhance cisplatin sensitivity.
VE821
Compound Description: VE821 is an ATR inhibitor that has been investigated for its anti-cancer potential. []
Relevance: The ATRN series, including ETP-46464, demonstrates superior potency and selectivity compared to VE821 and other ATR inhibitors like VE822, AZD20, AZD6738. [] This highlights the improved pharmacological profile of ETP-46464 as an ATR inhibitor.
LY2603618
Compound Description: LY2603618 is a small molecule inhibitor targeting Chk1 (Checkpoint kinase 1), a downstream effector kinase phosphorylated and activated by ATR. []
Relevance: Similar to the effects observed with ETP-46464, inhibiting Chk1 using LY2603618 significantly sensitized ovarian cancer cells to cisplatin. [] This supports the notion that targeting the ATR-Chk1 signaling axis, either directly at the level of ATR by ETP-46464 or downstream at Chk1 by LY2603618, can enhance cisplatin efficacy.
Compound Description: This compound is a selective small molecule inhibitor of Chk2 (Checkpoint kinase 2), a serine/threonine kinase that acts as a downstream effector of ATM. []
Relevance: In contrast to the sensitization observed with ETP-46464 and the Chk1 inhibitor, inhibiting Chk2 did not alter cisplatin sensitivity in ovarian cancer cells. [] This further emphasizes the specific involvement of the ATR-Chk1 axis, rather than the ATM-Chk2 axis, in the mechanism of ETP-46464's sensitization to cisplatin.
4-hydroxyperoxycyclophophamide (4-HC)
Compound Description: 4-HC is the active metabolite of cyclophosphamide (CPA), a chemotherapeutic agent known for its gonadotoxic effects. It induces DNA damage and leads to ovarian cell death. []
Relevance: While not structurally related to ETP-46464, the research suggests that both compounds act on pathways related to DNA damage. ETP-46464 inhibits DNA repair and sensitizes cells to DNA damaging agents like cisplatin, while 4-HC induces DNA damage directly. [] Understanding these pathways may reveal potential for combination therapy or protective measures against chemo-induced ovarian damage.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Etelcalcetide is a peptide agonist of the calcium-sensing receptor (CaSR). It is selective for CaSR over a panel of 33 receptors and ion channels, as well as the norepinephrine transporter at 10 µM. Etelcalcetide increases intracellular calcium levels in HEK293T cells expressing the human CaSR receptor with an EC50 value of 0.53 µM. It also inhibits parathyroid secretion from primary rat parathyroid cells (EC50 = 0.36 µM in the presence of calcium). Etelcalcetide (0.3, 1, and 3 mg/kg) decreases parathyroid hormone and calcium levels in plasma and serum, respectively, in a model of chronic renal insufficiency with secondary hyperthyroidism in nephrectomized rats fed a high-phosphorus diet. Formulations containing etelcalcetide have been used in the treatment of secondary hyperparathyroidism in adult patients with chronic kidney disease undergoing hemodialysis. Etelcalcetide, also known as AMG 416 and KAI-4169, is a D-amino peptide calcimimetic undergoing clinical evaluation for the treatment of secondary hyperparathyroidism for patients with chronic kidney disease (CKD) on hemodialysis. Etelcalcetide is administered intravenously at the end of each dialysis session. It functions by binding to and activating the calcium-sensing receptor (CaSR) in the parathyroid gland as an allosteric activator, resulting in PTH reduction and suppression. Elevated PTH is often observe in patients with CKD. On August 25, 2015 Amgen Inc. announced its submission of a New Drug Application to the Food and Drug Administration for etelcalcetide.